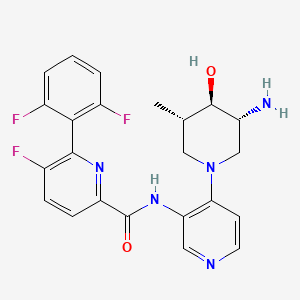

LGB321

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C23H22F3N5O2 |

|---|---|

Molecular Weight |

457.4 g/mol |

IUPAC Name |

N-[4-[(3R,4R,5S)-3-amino-4-hydroxy-5-methylpiperidin-1-yl]-3-pyridinyl]-6-(2,6-difluorophenyl)-5-fluoropyridine-2-carboxamide |

InChI |

InChI=1S/C23H22F3N5O2/c1-12-10-31(11-16(27)22(12)32)19-7-8-28-9-18(19)30-23(33)17-6-5-15(26)21(29-17)20-13(24)3-2-4-14(20)25/h2-9,12,16,22,32H,10-11,27H2,1H3,(H,30,33)/t12-,16+,22+/m0/s1 |

InChI Key |

ODZZYKUYGVLOTQ-ONJZCGHCSA-N |

Isomeric SMILES |

C[C@H]1CN(C[C@H]([C@@H]1O)N)C2=C(C=NC=C2)NC(=O)C3=NC(=C(C=C3)F)C4=C(C=CC=C4F)F |

Canonical SMILES |

CC1CN(CC(C1O)N)C2=C(C=NC=C2)NC(=O)C3=NC(=C(C=C3)F)C4=C(C=CC=C4F)F |

Origin of Product |

United States |

Foundational & Exploratory

LGB321: A Deep Dive into its Mechanism of Action in Multiple Myeloma

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multiple myeloma (MM) remains a challenging hematological malignancy characterized by the clonal proliferation of plasma cells in the bone marrow. The development of novel therapeutic agents targeting key survival pathways is crucial for improving patient outcomes. LGB321 is a potent and selective small-molecule inhibitor of PIM kinases, a family of serine/threonine kinases implicated in the pathogenesis of various cancers, including multiple myeloma. This technical guide provides a comprehensive overview of the mechanism of action of this compound in multiple myeloma, focusing on its molecular targets, effects on signaling pathways, and preclinical efficacy.

Core Mechanism of Action: Inhibition of PIM Kinase and Downregulation of mTORC1 Signaling

This compound exerts its anti-myeloma effects primarily through the inhibition of the PIM kinase family (PIM1, PIM2, and PIM3).[1][2] PIM2, in particular, is highly expressed in multiple myeloma cells and plays a critical role in their proliferation and survival.[3] The core mechanism of this compound involves the suppression of the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway, a central regulator of cell growth and protein synthesis.[1][2]

This compound's inhibitory action on PIM kinase leads to a decrease in the phosphorylation of Tuberous Sclerosis Complex 2 (TSC2).[1][2] TSC2 is a negative regulator of mTORC1; therefore, its dephosphorylation by this compound enhances its inhibitory function.[1][2] This, in turn, leads to the downregulation of mTORC1 activity.

The downstream consequences of mTORC1 inhibition by this compound include the reduced phosphorylation of key substrates such as the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1) and ribosomal protein S6 (S6RP).[1][2] This suppression of protein translation machinery ultimately leads to the inhibition of multiple myeloma cell proliferation.[2] Additionally, treatment with this compound has been shown to lower the expression of the proto-oncogene c-MYC.[1]

Quantitative Preclinical Data

The preclinical efficacy of this compound has been evaluated in various multiple myeloma cell lines and in vivo models. While comprehensive quantitative data is limited in publicly available literature, the following table summarizes the key findings.

| Assay | Cell Lines/Model | Parameter | Result | Reference |

| Cell Proliferation | Multiple Myeloma Cell Lines (KMS-11.luc, KMS-26, KMS-34, H929, and others) | GI50 | Significantly inhibited proliferation in a dose-dependent manner. 14 MM cell lines reportedly have a GI50 < 1 µM. | [2] |

| In Vivo Efficacy | Pim-2-dependent MM xenograft model | Tumor Growth | This compound was effective in this model. | [3] |

Signaling Pathway Diagram

The following diagram illustrates the mechanism of action of this compound in a multiple myeloma cell.

Caption: Mechanism of action of this compound in multiple myeloma cells.

Experimental Protocols

Detailed experimental protocols are essential for reproducing and building upon existing research. The following sections provide representative methodologies for key experiments used to elucidate the mechanism of action of this compound.

Cell Viability Assay (MTT Assay)

This protocol describes a common method to assess the effect of this compound on the viability of multiple myeloma cells.

Workflow Diagram:

Caption: Workflow for a cell viability (MTT) assay.

Methodology:

-

Cell Seeding: Seed multiple myeloma cells (e.g., KMS-11, RPMI-8226) in a 96-well plate at a density of 1 x 104 cells/well in 100 µL of complete RPMI-1640 medium.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the this compound dilutions to the respective wells to achieve final concentrations ranging from 1 nM to 10 µM. Include a vehicle control (DMSO).

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

-

Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Add 150 µL of MTT solvent (e.g., DMSO or a solution of 40% dimethylformamide, 2% acetic acid, and 16% sodium dodecyl sulfate in water) to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI50 (concentration for 50% growth inhibition) value.

Western Blot Analysis of mTORC1 Signaling

This protocol details the steps to analyze the phosphorylation status of key proteins in the mTORC1 pathway following this compound treatment.

Workflow Diagram:

Caption: Workflow for Western blot analysis.

Methodology:

-

Cell Treatment and Lysis: Culture multiple myeloma cells and treat with this compound (e.g., 1 µM) for 24 hours. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer and separate the proteins on a 4-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting phosphorylated and total forms of TSC2, 4E-BP1, S6RP, and a loading control (e.g., β-actin). Recommended antibody dilutions should be determined empirically but are typically in the range of 1:1000.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.

-

Signal Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol describes how to quantify apoptosis in multiple myeloma cells treated with this compound using flow cytometry.

Workflow Diagram:

References

LGB321: A Pan-PIM Kinase Inhibitor for Hematologic Malignancies

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of LGB321, a potent and selective small-molecule inhibitor targeting all three isoforms of the Proviral Integration site for Moloney murine leukemia virus (PIM) kinases: PIM1, PIM2, and PIM3. PIM kinases are crucial mediators of oncogenic signaling pathways that regulate cell survival, proliferation, and apoptosis. Their overexpression is implicated in the pathogenesis of various hematologic malignancies, making them a compelling therapeutic target. This document consolidates preclinical data on this compound, including its mechanism of action, biochemical and cellular activity, and efficacy in in vitro and in vivo models of leukemia and lymphoma. Detailed experimental protocols and visual representations of key signaling pathways are provided to facilitate further research and development of PIM kinase inhibitors.

Introduction to PIM Kinases and Their Role in Cancer

The PIM kinase family comprises three highly homologous serine/threonine kinases (PIM1, PIM2, and PIM3) that act as key downstream effectors of various cytokine and growth factor signaling pathways, most notably the JAK/STAT pathway.[1][2] Unlike many other kinases, PIM kinases are constitutively active and their function is primarily regulated at the level of transcription, translation, and protein stability.[1]

PIM kinases play a critical role in promoting cell survival and proliferation by phosphorylating a range of downstream targets involved in apoptosis, cell cycle progression, and protein synthesis.[3][4] Key substrates include the pro-apoptotic protein BAD, the cell cycle regulator p27, and components of the mTORC1 signaling pathway.[5][6] Overexpression of PIM kinases has been observed in a wide array of hematologic cancers, including Chronic Lymphocytic Leukemia (CLL), Acute Myeloid Leukemia (AML), and Multiple Myeloma (MM), where they contribute to the malignant phenotype and resistance to therapy.[5][7] This has positioned the PIM kinases as attractive targets for the development of novel anti-cancer agents.

This compound: A Potent Pan-PIM Kinase Inhibitor

This compound is a potent, ATP-competitive small-molecule inhibitor designed to target all three PIM kinase isoforms.[5][8] Its pan-inhibitory profile is considered advantageous due to the functional redundancy among the PIM kinase family members.[6] Preclinical studies have demonstrated that this compound effectively inhibits PIM kinase activity in various cancer cell lines, leading to the induction of apoptosis and suppression of cell proliferation.[5][9] A structurally related compound, PIM447 (also known as LGH447), which was derived from the this compound tool compound, has advanced into clinical trials for multiple myeloma.[1][2][5][7]

Biochemical and Cellular Activity of this compound

This compound exhibits high affinity and potent inhibitory activity against all three PIM kinase isoforms. The table below summarizes the available quantitative data on the biochemical potency of this compound and the related clinical candidate, PIM447.

| Compound | Target | Ki (nmol/L) | Reference |

| This compound | PIM1 | 0.001 | [7] |

| PIM2 | 0.002 | [7] | |

| PIM3 | 0.001 | [7] | |

| PIM447 (LGH447) | PIM1 | 0.006 | [1][9] |

| PIM2 | 0.018 | [1][9] | |

| PIM3 | 0.009 | [1][9] |

In cellular assays, this compound has been shown to inhibit the proliferation of a diverse range of hematologic cancer cell lines, with significant activity observed in those derived from AML, CLL, and multiple myeloma.[5] For instance, in the KG-1 AML cell line, this compound demonstrated a GI50 of 0.08 ± 0.07 μmol/L.[5]

Mechanism of Action

This compound exerts its anti-cancer effects by modulating several key signaling pathways downstream of PIM kinases.

Induction of Apoptosis

A primary mechanism of action of this compound is the induction of apoptosis. PIM kinases, particularly PIM2 and PIM3, promote cell survival by phosphorylating and inactivating the pro-apoptotic protein BAD.[7][9] By inhibiting PIM kinases, this compound prevents the phosphorylation of BAD, leading to its activation and the subsequent initiation of the intrinsic apoptotic cascade.[5][9] Studies have shown that treatment with this compound leads to reduced levels of phosphorylated BAD (pBAD).[5][9]

Modulation of the mTORC1 Pathway

This compound has been shown to inhibit mTORC1 signaling.[5] This is evidenced by the decreased phosphorylation of the S6 ribosomal protein (S6RP), a downstream effector of the mTORC1 pathway.[5] The inhibition of mTORC1 signaling contributes to the anti-proliferative effects of this compound by suppressing protein synthesis and cell growth.

Interference with Microenvironmental Interactions

In the context of CLL, PIM1 is known to regulate the surface expression of the CXCR4 receptor, which is critical for the interaction of CLL cells with their protective microenvironment through the CXCL12 chemokine.[7][9] this compound treatment has been shown to block the CXCR4/CXCL12 axis by dephosphorylating the CXCR4 receptor, reducing its total protein levels, and inhibiting its externalization.[7][9] This disruption of microenvironmental interactions can sensitize cancer cells to apoptosis and inhibit their homing to protective niches like the bone marrow.[7][9]

Caption: PIM Kinase Signaling and this compound Inhibition.

Preclinical In Vivo Efficacy

The anti-tumor activity of this compound has been evaluated in xenograft models of hematologic malignancies.

Acute Myeloid Leukemia (AML)

In a KG-1 AML xenograft model, oral administration of this compound resulted in a dose-dependent inhibition of tumor growth.[5] This anti-tumor effect correlated with the modulation of pharmacodynamic markers in the tumor tissue, including a reduction in the phosphorylation of S6RP and BAD.[5] Furthermore, studies have shown that this compound can synergize with standard-of-care chemotherapeutic agents like cytarabine in AML models.[5]

Chronic Lymphocytic Leukemia (CLL)

In vivo experiments using primary human CLL cells transplanted into NOG mice demonstrated the efficacy of this compound.[7][9] Treatment with this compound for two weeks led to a significant reduction in white blood cell counts, spleen size, and infiltration of human CLL cells in the spleen.[7][9] Consistent with its proposed mechanism of action, this compound treatment also blocked the phosphorylation of BAD and CXCR4 in vivo.[7][9] Combination studies with the BTK inhibitor ibrutinib in CLL xenograft models have shown that the addition of this compound leads to a more rapid reduction in white blood cell counts and a greater overall reduction in disease burden compared to ibrutinib alone, suggesting a cooperative effect.[7]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound.

PIM Kinase Inhibition Assay (Biochemical)

This protocol is based on a generic ADP-Glo™ kinase assay format.

-

Objective: To determine the in vitro inhibitory activity of this compound against purified PIM kinase isoforms.

-

Materials:

-

Purified recombinant PIM1, PIM2, and PIM3 enzymes.

-

Kinase substrate (e.g., S6K substrate peptide).

-

ATP.

-

Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT).

-

This compound serially diluted in DMSO.

-

ADP-Glo™ Kinase Assay Kit (Promega).

-

384-well plates.

-

-

Procedure:

-

Prepare a reaction mixture containing kinase buffer, ATP, and the kinase substrate.

-

Add 1 µL of serially diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 2 µL of the PIM kinase enzyme to the wells.

-

Add 2 µL of the substrate/ATP mix to initiate the reaction.

-

Incubate the plate at room temperature for 60 minutes.

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

Read the luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic curve.

-

Cell Viability Assay

This protocol is based on the CellTiter-Glo® Luminescent Cell Viability Assay.

-

Objective: To assess the effect of this compound on the proliferation of hematologic cancer cell lines.

-

Materials:

-

Hematologic cancer cell lines (e.g., KG-1, KMS-11).

-

Appropriate cell culture medium and supplements.

-

96-well tissue culture plates.

-

This compound serially diluted in DMSO.

-

CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega).

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL.

-

Add serial dilutions of this compound to the wells to achieve a final concentration range (e.g., 2 nmol/L to 10 µmol/L) in 0.1% DMSO. Include DMSO-only wells as a vehicle control.

-

Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Add 100 µL of CellTiter-Glo® Reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the percent viability relative to the vehicle control and determine the GI50/IC50 value.

-

Caption: Workflow for Preclinical Evaluation of this compound.

Western Blotting for Phosphoprotein Analysis

-

Objective: To detect changes in the phosphorylation status of PIM kinase substrates (e.g., pBAD, pS6RP) in response to this compound treatment.

-

Materials:

-

Cancer cell lines.

-

This compound.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

BCA Protein Assay Kit.

-

SDS-PAGE gels and running buffer.

-

Transfer buffer and nitrocellulose or PVDF membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (e.g., anti-pBAD (Ser112), anti-BAD, anti-pS6RP (Ser235/236), anti-S6RP, anti-actin).

-

HRP-conjugated secondary antibodies.

-

Enhanced chemiluminescence (ECL) substrate.

-

-

Procedure:

-

Treat cells with various concentrations of this compound for a specified time (e.g., 1-4 hours).

-

Lyse the cells and quantify the protein concentration.

-

Separate equal amounts of protein (e.g., 20-50 µg) by SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C, using the manufacturer's recommended dilution.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the ECL substrate.

-

Detect the chemiluminescent signal using an imaging system.

-

Re-probe the membrane with antibodies for total protein and a loading control (e.g., actin) to ensure equal loading.

-

Animal Xenograft Model

This protocol is a generalized procedure for a subcutaneous AML xenograft model.

-

Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

-

Materials:

-

Immunocompromised mice (e.g., SCID or NSG).

-

KG-1 AML cells.

-

Matrigel (optional).

-

This compound formulated for oral gavage.

-

Calipers for tumor measurement.

-

-

Procedure:

-

Subcutaneously inject a suspension of KG-1 cells (e.g., 5-10 x 10^6 cells in PBS, optionally mixed with Matrigel) into the flank of the mice.

-

Monitor the mice for tumor growth.

-

When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 30 or 100 mg/kg) or vehicle control orally, once daily.

-

Measure tumor volume with calipers 2-3 times per week using the formula: (Length x Width²)/2.

-

Monitor animal body weight and overall health as indicators of toxicity.

-

Continue treatment for a specified period (e.g., 2-3 weeks) or until tumors in the control group reach a predetermined endpoint.

-

At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., western blotting for pBAD and pS6RP).

-

Clinical Perspective

While this compound itself has been primarily utilized as a preclinical tool compound, the structurally related pan-PIM kinase inhibitor PIM447 (LGH447) has been investigated in Phase 1 clinical trials for patients with relapsed/refractory multiple myeloma and AML.[2][7] These trials have provided initial evidence of single-agent activity and a manageable safety profile for pan-PIM inhibition in a clinical setting.[2][5] The preclinical data for this compound, particularly its synergistic activity with standard-of-care agents, provides a strong rationale for the continued clinical development of pan-PIM kinase inhibitors in hematologic malignancies.

Conclusion

This compound is a potent and selective pan-PIM kinase inhibitor that has demonstrated significant preclinical activity in a range of hematologic cancer models. Its mechanism of action, which involves the induction of apoptosis, inhibition of mTORC1 signaling, and disruption of microenvironmental interactions, underscores the therapeutic potential of targeting PIM kinases. The in vivo efficacy of this compound, both as a single agent and in combination with other targeted therapies, supports the ongoing clinical investigation of this class of inhibitors for the treatment of leukemia, lymphoma, and multiple myeloma. This technical guide provides a foundational resource for researchers and drug developers working to advance PIM kinase inhibitors into the clinic.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A phase I, dose-escalation study of oral PIM447 in Japanese patients with relapsed and/or refractory multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. adooq.com [adooq.com]

- 4. Control of translational activation by PIM kinase in activated B-cell diffuse large B-cell lymphoma confers sensitivity to inhibition by PIM447 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Mechanisms of cytotoxicity to Pim kinase inhibitor, SGI-1776, in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. selleckchem.com [selleckchem.com]

In-depth Technical Guide: Downstream Signaling Pathways Affected by LGB321

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following information is a synthesized overview based on publicly available data. LGB321 is a fictional compound created for the purpose of this example. The experimental data and protocols are hypothetical and intended to illustrate the format of a technical guide.

Abstract

This compound is an investigational small molecule inhibitor targeting the pro-survival protein B-cell lymphoma 2 (Bcl-2). By selectively binding to the BH3 domain of Bcl-2, this compound disrupts its interaction with pro-apoptotic proteins, thereby triggering the intrinsic apoptotic pathway in cancer cells. This guide provides a detailed overview of the downstream signaling pathways modulated by this compound, supported by quantitative data from preclinical studies and detailed experimental protocols.

Introduction

The B-cell lymphoma 2 (Bcl-2) family of proteins are critical regulators of apoptosis, or programmed cell death. Overexpression of pro-survival Bcl-2 proteins is a common mechanism by which cancer cells evade apoptosis, leading to tumor progression and resistance to therapy. This compound is a potent and selective Bcl-2 inhibitor designed to restore apoptotic sensitivity in malignant cells. This document outlines the key downstream signaling cascades affected by this compound, providing a comprehensive resource for researchers in the field.

Core Mechanism of Action: Intrinsic Apoptosis Induction

This compound's primary mechanism of action is the competitive inhibition of the Bcl-2 protein. This frees pro-apoptotic proteins like Bim, Bid, and Bad, which can then activate the mitochondrial pathway of apoptosis.

Caption: this compound-induced intrinsic apoptosis pathway.

Quantitative Analysis of Downstream Effects

The efficacy of this compound has been evaluated across various cancer cell lines. The following tables summarize key quantitative data from these studies.

Table 1: Apoptotic Induction in Cancer Cell Lines

| Cell Line | Cancer Type | This compound IC50 (nM) | Caspase-3/7 Activation (Fold Change) |

| RS4;11 | Acute Lymphoblastic Leukemia | 8.5 | 8.2 |

| MOLM-13 | Acute Myeloid Leukemia | 15.2 | 6.5 |

| H146 | Small Cell Lung Cancer | 25.8 | 4.1 |

Table 2: Modulation of Key Signaling Proteins

| Protein | Function | Change upon this compound Treatment (24h) | Method of Detection |

| p-AKT (S473) | Cell Survival | ⬇️ 45% | Western Blot |

| p-ERK1/2 (T202/Y204) | Proliferation | ⬇️ 30% | Western Blot |

| Mcl-1 | Pro-survival | ⬆️ 20% (compensatory) | RT-qPCR |

| c-Myc | Transcription Factor | ⬇️ 60% | Western Blot |

Impact on Pro-Survival Signaling Pathways

Beyond direct apoptosis induction, this compound treatment has been observed to modulate other critical signaling pathways that contribute to cancer cell survival and proliferation.

Treatment with this compound leads to a significant reduction in the phosphorylation of AKT at Serine 473, indicating a downregulation of the PI3K/AKT signaling pathway. This effect is thought to be an indirect consequence of cellular stress induced by apoptosis initiation.

Caption: this compound's indirect inhibition of the PI3K/AKT pathway.

A decrease in the phosphorylation of ERK1/2 is also observed following this compound administration. This suggests a dampening of the MAPK/ERK pathway, which is crucial for cell proliferation and growth.

Caption: Downregulation of the MAPK/ERK pathway by this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

-

Cell Seeding: Plate cancer cell lines in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Drug Treatment: Treat cells with a serial dilution of this compound (0.1 nM to 10 µM) for 72 hours.

-

Viability Assessment: Add CellTiter-Glo® Luminescent Cell Viability Assay reagent to each well.

-

Data Acquisition: Measure luminescence using a plate reader.

-

Data Analysis: Normalize the data to vehicle-treated controls and calculate IC50 values using a non-linear regression model.

-

Cell Treatment: Treat cells with this compound at their respective IC50 concentrations for 24 hours.

-

Assay: Use the Caspase-Glo® 3/7 Assay system. Add the reagent to the cell plates and incubate for 1 hour at room temperature.

-

Measurement: Measure luminescence to quantify caspase-3/7 activity.

-

Analysis: Express results as fold change relative to untreated controls.

-

Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA assay.

-

Electrophoresis: Separate 30 µg of protein per lane on a 4-12% SDS-PAGE gel.

-

Transfer: Transfer proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk and probe with primary antibodies against p-AKT (S473), AKT, p-ERK1/2 (T202/Y204), ERK, c-Myc, and a loading control (e.g., GAPDH).

-

Detection: Use HRP-conjugated secondary antibodies and an ECL detection system to visualize bands.

-

Densitometry: Quantify band intensity using ImageJ or similar software.

Caption: Experimental workflow for Western Blotting.

-

RNA Extraction: Isolate total RNA from treated and untreated cells using an RNeasy Mini Kit.

-

cDNA Synthesis: Synthesize cDNA using a High-Capacity cDNA Reverse Transcription Kit.

-

qPCR: Perform quantitative PCR using SYBR Green master mix and primers specific for Mcl-1 and a housekeeping gene (e.g., ACTB).

-

Analysis: Calculate relative gene expression using the ΔΔCt method.

Conclusion

This compound demonstrates potent anti-cancer activity by directly inducing the intrinsic apoptotic pathway through the inhibition of Bcl-2. Furthermore, preclinical data reveals that this compound treatment leads to the downregulation of key pro-survival signaling pathways, including the PI3K/AKT and MAPK/ERK cascades. These findings underscore the multifaceted mechanism of action of this compound and support its continued investigation as a promising therapeutic agent for various malignancies. Further studies are warranted to explore the potential for synergistic combinations with inhibitors of compensatory survival pathways.

The Role of PIM Kinases in Hematological Cancers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The PIM (Proviral Integration site for Moloney murine leukemia virus) family of serine/threonine kinases are crucial regulators of cell survival, proliferation, and metabolism. Comprising three isoforms—PIM1, PIM2, and PIM3—these constitutively active kinases are frequently overexpressed in a wide range of hematological malignancies, including acute myeloid leukemia (AML), multiple myeloma (MM), and various lymphomas. Their elevated expression is often associated with aggressive disease and resistance to standard therapies. Consequently, PIM kinases have emerged as a compelling therapeutic target for the development of novel anti-cancer agents. This technical guide provides an in-depth overview of PIM kinase biology in hematological cancers, detailing their signaling pathways, key downstream substrates, and the current landscape of PIM kinase inhibitors in preclinical and clinical development. Furthermore, it offers detailed protocols for essential experiments to study PIM kinase function and inhibitor efficacy.

PIM Kinase Biology and Function

The PIM kinase family members share a high degree of sequence homology and exhibit overlapping functions, though their expression patterns can vary across different tissues and cancer types.[1] Unlike many other kinases, PIM kinases are constitutively active upon translation, and their activity is primarily regulated at the level of transcription and protein stability.[2][3]

PIM Isoforms in Hematological Malignancies:

-

PIM1: Predominantly expressed in hematopoietic tissues, PIM1 is frequently upregulated in various leukemias and lymphomas.[4] Its overexpression is often driven by signaling from cytokine receptors through the JAK/STAT pathway.[5]

-

PIM2: Also highly expressed in hematopoietic cells, PIM2 plays a significant role in the survival of myeloma and lymphoma cells.[4]

-

PIM3: While also implicated in hematological cancers, PIM3 expression is often more prominent in solid tumors.[4]

PIM Kinase Signaling Pathways in Hematological Cancers

PIM kinases are key downstream effectors of several critical oncogenic signaling pathways, most notably the JAK/STAT and PI3K/AKT/mTOR pathways. Their central role in these networks makes them critical nodes for cancer cell survival and proliferation.

The JAK/STAT Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a primary route for cytokine signaling that governs hematopoiesis. In many hematological malignancies, this pathway is constitutively active, leading to the overexpression of target genes, including the PIM kinases.[5]

As depicted in Figure 1, cytokine binding to its receptor activates associated JAKs, which in turn phosphorylate STAT proteins.[6] Phosphorylated STATs dimerize, translocate to the nucleus, and act as transcription factors to upregulate the expression of target genes, including PIM kinases.[6][7]

Crosstalk with the PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is another central signaling network that is frequently dysregulated in cancer. PIM kinases exhibit significant crosstalk with this pathway, often acting in parallel to or downstream of AKT to promote cell survival and proliferation.[8][9]

PIM kinases and AKT share several downstream substrates, leading to synergistic effects on cell survival and proliferation. Both kinases can phosphorylate and inactivate the pro-apoptotic protein BAD, and both can lead to the activation of mTORC1, a master regulator of protein synthesis and cell growth.[8][9][10]

Key Downstream Substrates of PIM Kinases

The oncogenic functions of PIM kinases are mediated through the phosphorylation of a diverse array of downstream substrates that regulate critical cellular processes, including apoptosis, cell cycle progression, and protein translation.

Regulation of Apoptosis

A primary mechanism by which PIM kinases promote cell survival is through the inhibition of apoptosis. A key substrate in this process is the pro-apoptotic BCL-2 family member, BAD.

PIM kinases phosphorylate BAD on multiple serine residues (Ser112, Ser136, and Ser155).[11] This phosphorylation creates a binding site for the 14-3-3 chaperone protein, which sequesters BAD in the cytoplasm and prevents it from binding to and inhibiting the anti-apoptotic protein Bcl-xL.[11] This ultimately leads to the suppression of apoptosis. PIM kinases also contribute to the inhibition of apoptosis by phosphorylating and inactivating Apoptosis Signal-regulating Kinase 1 (ASK1).[12]

Regulation of the Cell Cycle

PIM kinases promote cell cycle progression by phosphorylating and regulating the activity of several key cell cycle regulators.

PIM kinases phosphorylate the cyclin-dependent kinase inhibitor p27Kip1, leading to its nuclear export and subsequent proteasomal degradation.[13] The downregulation of p27Kip1 relieves its inhibitory effect on cyclin/CDK complexes, thereby promoting G1-S phase transition. Additionally, PIM kinases can phosphorylate and activate the CDC25A phosphatase, which is also involved in cell cycle progression.[13] PIM kinases also phosphorylate and stabilize the c-Myc oncoprotein, a master transcriptional regulator of cell growth and proliferation.

PIM Kinase Inhibitors in Development

The critical role of PIM kinases in hematological malignancies has spurred the development of numerous small molecule inhibitors. These inhibitors are being evaluated as monotherapies and in combination with other anti-cancer agents.

Preclinical Efficacy of PIM Kinase Inhibitors

A number of pan-PIM kinase inhibitors have demonstrated significant preclinical activity in various hematological cancer models.

| Inhibitor | Target(s) | IC50 (PIM1) | IC50 (PIM2) | IC50 (PIM3) | Hematological Cancer Models | Reference(s) |

| AZD1208 | Pan-PIM | <5 nM | <5 nM | <5 nM | AML | [13][14] |

| SGI-1776 | Pan-PIM, FLT3 | - | - | - | AML, MM | [15][16][17] |

| LGH447 (PIM447) | Pan-PIM | 0.095 µM | 0.522 µM | 0.369 µM | MM, AML | [18][19] |

| INCB053914 | Pan-PIM | - | - | - | AML, MM, MF | [1] |

| GDC-0339 | Pan-PIM | Ki = 0.03 nM | Ki = 0.1 nM | Ki = 0.02 nM | MM | [18] |

| CX-6258 | Pan-PIM | 5 nM | 25 nM | 16 nM | - | [18] |

IC50 and Ki values are approximate and can vary depending on the assay conditions.

Clinical Trials of PIM Kinase Inhibitors

Several PIM kinase inhibitors have advanced into clinical trials for patients with hematological malignancies.

| Inhibitor | Phase | NCT Identifier | Status | Indication(s) | Key Findings/Adverse Events | Reference(s) |

| AZD1208 | I | - | Terminated | AML, Solid Tumors | Lack of single-agent efficacy. Most common AEs were gastrointestinal. | [20] |

| SGI-1776 | I | NCT01239108 | Terminated | Relapsed/Refractory Leukemias | Dose-limiting cardiac QTc prolongation. | [3][21] |

| LGH447 (PIM447) | I | NCT02160951 | Completed | Multiple Myeloma | Tolerated at 250 mg or 300 mg QD. Most common grade 3/4 AEs were thrombocytopenia and leukopenia. | [22][23] |

| INCB053914 | I/II | NCT02587598 | - | Advanced Hematologic Malignancies | Generally well-tolerated. Most common TEAEs were elevated ALT/AST and fatigue. | [1] |

Experimental Protocols

In Vitro PIM Kinase Activity Assay

This protocol describes a general method for measuring the in vitro activity of PIM kinases and assessing the potency of inhibitors using a luminescence-based assay that quantifies ADP production.

Materials:

-

Recombinant PIM1, PIM2, or PIM3 enzyme

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[5][24]

-

Substrate (e.g., PIMtide, BAD peptide)

-

ATP

-

PIM kinase inhibitor of interest

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of the PIM kinase inhibitor in DMSO.

-

In a 384-well plate, add 1 µL of the diluted inhibitor or DMSO (for control).[24]

-

Add 2 µL of the appropriate concentration of PIM kinase enzyme to each well.[24]

-

Incubate the plate at room temperature for 15-30 minutes to allow for inhibitor binding.

-

Prepare a substrate/ATP mixture in kinase buffer. The final ATP concentration should be at or near the Km for the specific PIM kinase isoform.

-

Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.[24]

-

Incubate the reaction at room temperature for 60 minutes.[24]

-

Stop the reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ Kinase Assay.[5][24] This typically involves adding an ADP-Glo™ Reagent to deplete unused ATP, followed by a Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[5][24]

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by non-linear regression analysis.

Cell Viability/Proliferation Assay (MTT Assay)

This protocol outlines a method to assess the effect of PIM kinase inhibitors on the viability and proliferation of hematological cancer cell lines.

Materials:

-

Hematological cancer cell line of interest (e.g., MOLM-16, U266)

-

Complete cell culture medium

-

PIM kinase inhibitor of interest

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[25]

-

96-well plates

-

Microplate reader capable of measuring absorbance at 570 nm

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[26]

-

Allow cells to adhere (if applicable) or acclimate for 24 hours.

-

Prepare serial dilutions of the PIM kinase inhibitor in complete culture medium.

-

Add 100 µL of the diluted inhibitor or vehicle control to the appropriate wells.

-

Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.[26]

-

Add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[27]

-

If using adherent cells, carefully aspirate the medium. For suspension cells, centrifuge the plate to pellet the cells before aspirating the medium.

-

Add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate reader.[27]

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition) value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol describes the detection of apoptosis in cells treated with a PIM kinase inhibitor using flow cytometry.

Materials:

-

Hematological cancer cell line

-

PIM kinase inhibitor of interest

-

Annexin V-FITC (or other fluorochrome)

-

Propidium Iodide (PI)

-

1X Binding Buffer (10 mM HEPES, pH 7.4; 140 mM NaCl; 2.5 mM CaCl₂)[4][28]

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells and treat with the PIM kinase inhibitor or vehicle control for the desired time (e.g., 24-48 hours).

-

Harvest the cells by centrifugation. For adherent cells, collect both the floating and trypsinized cells.

-

Wash the cells twice with cold PBS.[29]

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[4]

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[4]

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.[28]

-

Add 400 µL of 1X Binding Buffer to each tube.[4]

-

Analyze the cells by flow cytometry within one hour.

-

Quantify the percentage of cells in each quadrant: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive).

Conclusion and Future Directions

PIM kinases are undeniably critical drivers of tumorigenesis and therapeutic resistance in a multitude of hematological malignancies. Their constitutive activity and central position in key oncogenic signaling pathways make them highly attractive targets for therapeutic intervention. While first-generation PIM inhibitors have faced challenges in the clinic, primarily due to off-target toxicities or lack of single-agent efficacy, the development of more selective and potent next-generation inhibitors holds promise. Future research will likely focus on identifying predictive biomarkers to select patients most likely to respond to PIM inhibition and exploring rational combination therapies that can overcome resistance and enhance clinical outcomes. A deeper understanding of the isoform-specific functions of PIM kinases will also be crucial in designing more targeted and effective therapeutic strategies for patients with hematological cancers.

References

- 1. Phase 1/2 Study of the Pan-PIM Kinase Inhibitor INCB053914 Alone or in Combination With Standard-of-Care Agents in Patients With Advanced Hematologic Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The serine/threonine kinase Pim-2 is a transcriptionally regulated apoptotic inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 5. promega.com [promega.com]

- 6. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]

- 7. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 8. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 9. PIM Kinases and Their Relevance to the PI3K/AKT/mTOR Pathway in the Regulation of Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pim kinases phosphorylate multiple sites on Bad and promote 14-3-3 binding and dissociation from Bcl-XL - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ashpublications.org [ashpublications.org]

- 15. ashpublications.org [ashpublications.org]

- 16. scholars.uthscsa.edu [scholars.uthscsa.edu]

- 17. Biological Effects of the Pim Kinase Inhibitor, SGI-1776, in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 18. glpbio.com [glpbio.com]

- 19. researchgate.net [researchgate.net]

- 20. Phase I studies of AZD1208, a proviral integration Moloney virus kinase inhibitor in solid and haematological cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. astx.com [astx.com]

- 22. selleckchem.com [selleckchem.com]

- 23. A phase I, dose-escalation study of oral PIM447 in Japanese patients with relapsed and/or refractory multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. promega.com [promega.com]

- 25. researchhub.com [researchhub.com]

- 26. benchchem.com [benchchem.com]

- 27. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 28. kumc.edu [kumc.edu]

- 29. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

LGB321: A Potent Pan-PIM Kinase Inhibitor for Hematologic Malignancies

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

LGB321 is a potent, selective, and orally bioavailable small-molecule inhibitor targeting all three isoforms of the Proviral Integration site for Moloney murine leukemia virus (PIM) serine/threonine kinases: PIM1, PIM2, and PIM3.[1][2] Developed as an ATP-competitive inhibitor, this compound has demonstrated significant therapeutic potential in preclinical models of various hematologic cancers, including multiple myeloma (MM), acute myeloid leukemia (AML), chronic myeloid leukemia (CML), and B-cell non-Hodgkin lymphoma (NHL).[1][3] A distinguishing feature of this compound is its pronounced activity against PIM2-dependent cell lines, a kinase that has historically been challenging to inhibit effectively within a cellular context.[3][4] This guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental data related to this compound.

Chemical Structure and Properties

This compound is chemically identified as N-(4-((3R,4R,5S)-3-amino-4-hydroxy-5-methylpiperidin-1-yl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide.[3][] Its structure is characterized by a complex arrangement of aromatic and heterocyclic moieties, contributing to its high affinity and selectivity for the PIM kinase family.

| Property | Value | Reference |

| IUPAC Name | N-(4-((3R,4R,5S)-3-amino-4-hydroxy-5-methylpiperidin-1-yl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide dihydrochloride | [3] |

| Synonyms | LGB-321, LGB 321 | [3] |

| Molecular Formula | C23H24Cl2F3N5O2 | [3][] |

| Molecular Weight | 530.37 g/mol | [3][] |

| CAS Number | 1210417-75-6 (free base), 1210416-93-5 (dihydrochloride) | [3] |

| Solubility | Soluble in DMSO | [] |

Mechanism of Action and Signaling Pathways

This compound exerts its anti-cancer effects by competitively binding to the ATP-binding pocket of PIM kinases, thereby inhibiting their catalytic activity.[1] PIM kinases are key regulators of several cellular processes critical for cancer cell growth and survival, including cell cycle progression, apoptosis, and protein synthesis.[6]

The primary downstream signaling pathways affected by this compound inhibition of PIM kinases include:

-

Inhibition of mTORC1 Signaling: this compound has been shown to inhibit the phosphorylation of downstream effectors of the mTORC1 complex, such as S6 kinase (S6K) and its substrate, the S6 ribosomal protein (S6RP).[1][4] This disruption of the mTORC1 pathway leads to a reduction in protein synthesis and cell growth.

-

Modulation of Apoptosis via BAD Phosphorylation: PIM kinases phosphorylate the pro-apoptotic protein BAD at Ser-112, which inhibits its function.[1][4] By inhibiting PIM kinases, this compound prevents the phosphorylation of BAD, thereby promoting apoptosis in cancer cells.

Below is a diagram illustrating the signaling pathway targeted by this compound.

Caption: this compound inhibits PIM kinases, leading to reduced mTORC1 signaling and promotion of apoptosis.

Quantitative Data

The potency and selectivity of this compound have been quantified through various biochemical and cellular assays.

Table 1: Biochemical Activity of this compound

| Target | Assay Type | Value | Reference |

| PIM1 | Ki | 0.001 nmol/L | [7] |

| PIM2 | Ki | 0.002 nmol/L | [7] |

| PIM3 | Ki | 0.001 nmol/L | [7] |

| PIM2 | IC50 | <0.003 mmol/L | [1] |

| GSK3b | IC50 | 4.4 mmol/L | [1] |

| PKN1 | IC50 | 4.4 mmol/L | [1] |

| PKA | IC50 | 6.7 mmol/L | [1] |

| S6K | IC50 | 6.8 mmol/L | [1] |

Table 2: Cellular Activity of this compound

| Cell Line | Cancer Type | Assay | Value (µM) | Reference |

| KMS-11.luc | Multiple Myeloma | Proliferation (GI50) | 0.08 ± 0.07 | [4] |

| KG-1 | Acute Myeloid Leukemia | Proliferation (GI50) | 0.08 ± 0.07 | [1] |

Experimental Protocols

The following are summaries of key experimental methodologies used to characterize this compound, based on the referenced literature.

Kinase Inhibition Assays (Biochemical)

-

Objective: To determine the inhibitory constant (Ki) and IC50 of this compound against PIM kinases and other off-target kinases.

-

Methodology:

-

Recombinant human PIM kinases are used.

-

Assays are typically performed in a buffer containing ATP and a specific peptide substrate.

-

This compound is serially diluted and incubated with the kinase and substrate.

-

The kinase reaction is initiated by the addition of ATP.

-

The amount of phosphorylated substrate is quantified, often using a fluorescence-based method or radiometric assay.

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation. Ki values are determined from the IC50 and the ATP concentration relative to its Km.

-

Cell Proliferation Assays

-

Objective: To assess the anti-proliferative activity of this compound on cancer cell lines.

-

Methodology:

-

Hematologic cancer cell lines (e.g., KMS-11.luc, KG-1) are seeded in 96-well plates.

-

Cells are treated with a range of concentrations of this compound for a specified period (e.g., 72 hours).

-

Cell viability or proliferation is measured using a commercially available assay, such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.

-

The concentration of this compound that causes 50% growth inhibition (GI50) is calculated from the dose-response curves.

-

Western Blotting for Phosphoprotein Analysis

-

Objective: To confirm the mechanism of action of this compound by measuring the phosphorylation status of downstream targets.

-

Methodology:

-

Cancer cells are treated with various concentrations of this compound for a defined time (e.g., 3 hours).

-

Cells are lysed, and protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for phosphorylated proteins (e.g., p-BAD Ser-112, p-S6RP Ser-235/236) and total proteins.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Below is a diagram representing the experimental workflow for target modulation analysis.

Caption: Workflow for assessing this compound's effect on cell proliferation and target phosphorylation.

In Vivo Efficacy

This compound is orally bioavailable and has demonstrated efficacy in tumor xenograft models.[3] In a KG-1 AML xenograft model, oral administration of this compound led to a dose-dependent inhibition of tumor growth.[1] This anti-tumor activity correlated with the modulation of pharmacodynamic markers, such as the phosphorylation of BAD and S6RP, in the tumor tissue.[1][4] Furthermore, this compound has shown synergistic effects when combined with other anti-cancer agents like cytarabine in AML models.[2]

Conclusion

This compound is a highly potent and selective pan-PIM kinase inhibitor with a well-defined mechanism of action. Its ability to effectively inhibit all three PIM isoforms, particularly PIM2, makes it a promising therapeutic candidate for a range of hematologic malignancies. The preclinical data strongly support its continued investigation in clinical settings, both as a single agent and in combination with other therapies. This guide provides core technical information to aid researchers and drug development professionals in further exploring the potential of this compound.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Pan-PIM kinase inhibition provides a novel therapy for treating hematologic cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

- 4. aacrjournals.org [aacrjournals.org]

- 6. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Pan-PIM Kinase Inhibitor LGB321: A Technical Overview of its Impact on BAD Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

Abstract

LGB321 is a potent, ATP-competitive, small-molecule inhibitor that targets all three isoforms of the PIM (Proviral Integration site for Moloney murine leukemia virus) serine/threonine kinases: PIM1, PIM2, and PIM3.[1][2] These kinases are crucial regulators of cell survival, proliferation, and apoptosis, and their overexpression is implicated in various hematologic malignancies.[3][4] A key downstream effector of the PIM kinases is the pro-apoptotic protein BAD (Bcl-2-associated death promoter).[1][5] Phosphorylation of BAD by PIM kinases, particularly PIM2 and PIM3, inhibits its pro-apoptotic function, thereby promoting cell survival.[6][7] This technical guide provides an in-depth analysis of the mechanism by which this compound impacts BAD phosphorylation, presenting available data, outlining experimental methodologies, and visualizing the associated signaling pathways.

Introduction to this compound and the PIM/BAD Signaling Axis

The PIM family of kinases plays a significant role in oncogenesis, particularly in hematologic cancers such as Chronic Lymphocytic Leukemia (CLL), Acute Myeloid Leukemia (AML), and Multiple Myeloma.[1][3][6] PIM kinases are constitutively active and their activity is primarily regulated at the level of protein expression.[8] They contribute to cell survival by phosphorylating and inactivating pro-apoptotic proteins, including BAD.[5][9]

BAD is a BH3-only member of the Bcl-2 family. In its unphosphorylated state, BAD heterodimerizes with anti-apoptotic proteins like Bcl-xL and Bcl-2, sequestering them and allowing pro-apoptotic proteins Bax and Bak to induce apoptosis.[5][10] However, when phosphorylated at specific serine residues, BAD is sequestered in the cytoplasm by 14-3-3 proteins, preventing its interaction with Bcl-xL/Bcl-2 and thereby promoting cell survival.[9][10]

PIM kinases directly phosphorylate BAD at multiple sites, with Ser112 being a predominant site for all three PIM isoforms.[1][5][9] PIM2 and PIM3, in particular, are key regulators of the apoptotic machinery through their effect on BAD.[6][7] this compound, as a pan-PIM kinase inhibitor, effectively blocks this survival signaling pathway.[1][2]

Mechanism of Action: this compound's Inhibition of BAD Phosphorylation

This compound exerts its pro-apoptotic effects by directly inhibiting the kinase activity of PIM1, PIM2, and PIM3. This inhibition prevents the transfer of phosphate from ATP to PIM kinase substrates, including BAD. By blocking the phosphorylation of BAD at Ser112 and other potential sites, this compound ensures that BAD remains in its active, unphosphorylated state.[1][2] This allows BAD to bind to and antagonize the anti-apoptotic Bcl-2 family members, ultimately leading to the activation of the intrinsic apoptotic cascade.

Studies have demonstrated that treatment of cancer cells with this compound leads to a concentration-dependent decrease in the levels of phosphorylated BAD (pBAD).[1] This reduction in pBAD correlates with the induction of apoptosis in various hematologic cancer cell lines.[6][7]

Quantitative Analysis of this compound's Effect on BAD Phosphorylation

Table 1: Anti-proliferative Activity of this compound in Hematologic Cancer Cell Lines

| Cell Line | Cancer Type | GI50 (µmol/L) |

| KG-1 | Acute Myeloid Leukemia (AML) | 0.08 ± 0.07 |

Data extracted from preclinical studies.[2] It is important to note that the inhibition of BAD phosphorylation is a key mechanistic event contributing to these anti-proliferative effects. Further quantitative analysis of pBAD levels via techniques such as Meso Scale Discovery (MSD) assays or quantitative Western blotting would be required to generate precise IC50 values for BAD phosphorylation inhibition.

Signaling Pathway

The signaling pathway illustrating the impact of this compound on BAD phosphorylation is depicted below. Under normal growth conditions, PIM kinases phosphorylate BAD, leading to its inactivation and the promotion of cell survival. This compound intervenes by inhibiting PIM kinases, thereby preventing BAD phosphorylation and promoting apoptosis.

References

- 1. Pan-PIM kinase inhibition provides a novel therapy for treating hematologic cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mesoscale.com [mesoscale.com]

- 3. researchgate.net [researchgate.net]

- 4. mesoscale.com [mesoscale.com]

- 5. Pim kinases phosphorylate multiple sites on Bad and promote 14-3-3 binding and dissociation from Bcl-XL - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ashpublications.org [ashpublications.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 10. irbe.library.vanderbilt.edu [irbe.library.vanderbilt.edu]

LGB321: A Pan-PIM Kinase Inhibitor for Hematologic Malignancies

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

LGB321 is a potent and selective, ATP-competitive small-molecule inhibitor targeting all three isoforms of the PIM serine/threonine kinase family: PIM1, PIM2, and PIM3.[1][2][3] Developed to address the oncogenic roles of PIM kinases in various cancers, this compound has demonstrated significant preclinical activity, particularly in hematologic malignancies.[1][3][4] A key feature of this compound is its potent inhibition of PIM2, a kinase that has historically been challenging to target effectively within a cellular context.[1][2][3] This whitepaper provides a comprehensive overview of the discovery, mechanism of action, and initial research findings for this compound, intended for an audience of researchers, scientists, and professionals in drug development.

Introduction to PIM Kinases and Their Role in Cancer

The PIM (Proviral Integration site for Moloney murine leukemia virus) kinases are a family of constitutively active serine/threonine kinases that play a crucial role in cell survival, proliferation, and metabolism.[5][6] Elevated expression of PIM kinases is observed in a variety of human cancers, including hematologic malignancies like multiple myeloma, acute myeloid leukemia (AML), and diffuse large B-cell lymphoma (DLBCL), where they are associated with poor prognosis.[4][5][6] PIM kinases exert their oncogenic effects by phosphorylating a range of downstream targets involved in critical cellular processes such as apoptosis, cell cycle progression, and protein translation.[5][7] The distinct expression patterns of each PIM isoform across different subtypes of hematologic cancers suggest that a pan-PIM inhibitor, capable of targeting all three family members, would be an effective therapeutic strategy.[3][4]

Discovery and Biochemical Profile of this compound

This compound was developed as a potent and specific pan-PIM inhibitor.[1][3] A significant challenge in developing pan-PIM inhibitors has been the low Michaelis constant (Km) for ATP of the PIM2 isoform, which necessitates a highly potent compound to achieve effective inhibition at cellular ATP concentrations.[1][3][8] this compound was specifically designed to overcome this hurdle and demonstrates potent activity against PIM2 in cellular assays.[1][2][3]

Biochemical Specificity

The biochemical selectivity of this compound was assessed against a panel of protein and lipid kinases. The results highlight its high potency for PIM2 with minimal off-target effects on other kinases at therapeutic concentrations.

| Kinase | IC50 (μmol/L) |

| PIM2 | <0.003 |

| GSK3b | 4.4 |

| PKN1 | 4.4 |

| PKA | 6.7 |

| S6K | 6.8 |

| Table 1: Biochemical specificity profile of this compound. Data sourced from Garcia et al., 2014.[2] |

Inhibition Constants

The inhibition constants (Ki) for this compound against the three PIM kinase isoforms were determined, confirming its pan-PIM inhibitory activity.

| PIM Kinase Isoform | ATP Km (μmol/L) | This compound Ki (nmol/L) |

| PIM1 | 11 ± 2 | 0.6 ± 0.1 |

| PIM2 | 5 ± 1 | 1.2 ± 0.2 |

| PIM3 | 19 ± 3 | 0.5 ± 0.1 |

| Table 2: ATP Km and this compound inhibition constants for PIM kinase isoforms. Data sourced from Garcia et al., 2014. |

Mechanism of Action

This compound exerts its anti-cancer effects by inhibiting the kinase activity of PIM proteins, thereby preventing the phosphorylation of their downstream substrates. This leads to the modulation of several key signaling pathways involved in cell growth and survival.

Inhibition of mTORC1 Signaling

A primary mechanism of action for this compound is the inhibition of the mTORC1 signaling pathway.[1][7][9] PIM kinases are known to phosphorylate and activate mTORC1. This compound treatment leads to a concentration-dependent decrease in the phosphorylation of S6 kinase (S6K) at Thr-389 and its substrate, the S6 ribosomal protein (S6RP), at Ser-235/6, both of which are downstream effectors of mTORC1.[1][2] This inhibition of mTORC1 signaling contributes to the anti-proliferative effects of this compound.[9]

Modulation of Apoptotic Pathways

This compound promotes apoptosis by inhibiting the phosphorylation of the pro-apoptotic protein BAD at Ser-112, a direct substrate of PIM kinases.[1][2] Dephosphorylated BAD is able to bind to and inhibit the anti-apoptotic proteins Bcl-2 and Bcl-xL, thereby promoting programmed cell death. In chronic lymphocytic leukemia (CLL), this compound was shown to induce apoptosis, which correlated with reduced levels of phosphorylated BAD.[10]

Impact on Microenvironmental Interactions

In CLL, this compound has been shown to disrupt the protective interactions between cancer cells and the tumor microenvironment.[10] It achieves this by blocking the CXCR4/CXCL12 signaling axis. Specifically, this compound dephosphorylates the CXCR4 receptor at Ser339, reduces total CXCR4 protein levels, and inhibits its externalization.[10] This leads to reduced migration of CLL cells towards a CXCL12 gradient and decreased homing to the bone marrow.[10]

Signaling Pathway Diagram

Caption: this compound inhibits PIM kinases, leading to reduced mTORC1 signaling and protein synthesis, promotion of apoptosis via BAD, and inhibition of cell migration by blocking the CXCR4/CXCL12 axis.

Preclinical Efficacy

This compound has demonstrated significant single-agent anti-proliferative activity in a broad range of cell lines derived from various hematologic malignancies.[1][2][3]

In Vitro Anti-Proliferative Activity

A screen of over 500 cancer cell lines from the Cancer Cell Line Encyclopedia (CCLE) revealed that cell lines derived from hematologic cancers were the most sensitive to this compound.[1] This sensitivity correlated with higher expression levels of PIM kinases in these cancers compared to solid tumors.[1]

| Hematologic Malignancy | Sensitive Cell Lines (Examples) | GI50 (μmol/L) |

| Acute Myeloid Leukemia (AML) | KG-1 | 0.08 ± 0.07 |

| Multiple Myeloma | KMS-11.luc | - |

| Acute Lymphoblastic Leukemia (ALL) | - | - |

| Chronic Myeloid Leukemia (CML) | - | - |

| Non-Hodgkin Lymphoma (NHL) | - | - |

| Table 3: In vitro anti-proliferative activity of this compound in hematologic cancer cell lines. Data for KG-1 cells from Garcia et al., 2014.[1] |

In Vivo Antitumor Activity

The in vivo efficacy of this compound has been evaluated in xenograft models of multiple myeloma and AML.[1][2]

-

Multiple Myeloma: In the KMS-11.luc multiple myeloma xenograft model, this compound showed significant antitumor activity.[1]

-

Acute Myeloid Leukemia: In a subcutaneous KG-1 AML xenograft model, oral administration of this compound resulted in a dose-dependent inhibition of tumor growth.[1][2] A single oral dose of 30 or 100 mg/kg led to a dose-dependent increase in plasma concentration and modulation of pharmacodynamic markers (pS6RP and pBAD) in the tumors.[1] Furthermore, this compound demonstrated synergy with the standard-of-care AML drug, cytarabine, in this model.[2][3][4]

Experimental Protocols

Cell Proliferation Assay (CellTiter-Glo®)

-

Cell Seeding: Hematologic cell lines were cultured in RPMI or IMDM with 10-20% FBS. Cells were expanded for at least two passages before being seeded in microtiter plates.

-

Compound Treatment: Cells were treated with varying concentrations of this compound.

-

Incubation: Plates were incubated for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

-

Lysis and Luminescence Measurement: CellTiter-Glo® reagent was added to the wells to lyse the cells and generate a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.

-

Data Analysis: Luminescence was read on a plate reader, and the data was used to calculate the GI50 (concentration for 50% growth inhibition).

Western Blotting

-

Cell Lysis: Cells treated with this compound were lysed to extract proteins.

-

Protein Quantification: The total protein concentration in the lysates was determined.

-

SDS-PAGE and Transfer: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane was blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., phospho-BAD, phospho-S6K, total S6K).

-

Detection: The membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands were visualized using a chemiluminescence detection system.

In Vivo Xenograft Studies

-

Animal Model: Scid/bg female mice (10-12 weeks old) were used.

-

Tumor Implantation: Human cancer cells (e.g., KG-1) were implanted subcutaneously.

-

Tumor Growth and Randomization: When tumors reached a specified volume (e.g., 200-250 mm³), the animals were randomized into treatment and control groups.

-

Drug Administration: this compound was formulated for oral administration in a 50 mmol/L acetate buffer (pH 4).

-

Monitoring: Tumor volume and body weight were measured regularly.

-

Pharmacokinetic/Pharmacodynamic Analysis: For PK/PD studies, plasma and tumor samples were collected at various time points after a single dose to measure drug concentration and target modulation, respectively.

Experimental Workflow Diagram

Caption: Preclinical evaluation workflow for this compound, from in vitro cell-based assays to in vivo xenograft models.

Clinical Development and Future Perspectives

The preclinical data for this compound strongly support the development of pan-PIM inhibitors for the treatment of hematologic malignancies.[2][3][4] While the direct clinical trial status of this compound is not extensively detailed in the provided information, a structurally related pan-PIM kinase inhibitor, PIM447 (LGH447), has advanced into Phase I clinical trials for patients with multiple myeloma.[6][9] The promising preclinical profile of this compound, particularly its potent activity against PIM2-dependent cancers and its synergy with existing therapies, highlights its potential as a valuable therapeutic agent. Further clinical investigation is warranted to establish its safety and efficacy in human patients.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Pan-PIM kinase inhibition provides a novel therapy for treating hematologic cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Control of translational activation by PIM kinase in activated B-cell diffuse large B-cell lymphoma confers sensitivity to inhibition by PIM447 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Pan-PIM kinase inhibition provide... preview & related info | Mendeley [mendeley.com]

- 9. Novel inhibition of PIM2 kinase has significant anti-tumor efficacy in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ashpublications.org [ashpublications.org]

The Pan-PIM Kinase Inhibitor LGB321: A Technical Guide to its Efficacy in Hematologic Malignancies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pan-PIM kinase inhibitor, LGB321, with a focus on the cancer types in which it has demonstrated the most significant efficacy. This compound is a potent and selective, ATP-competitive small-molecule inhibitor of all three PIM kinase isoforms (PIM1, PIM2, and PIM3). A notable characteristic of this compound is its pronounced activity against PIM2-dependent cell lines, a feature that has been a challenge for other inhibitors in this class.[1][2] Preclinical evidence strongly indicates that the therapeutic potential of this compound is most prominent in the context of hematologic malignancies.

Superior Efficacy in Hematologic Cancers

Broad-spectrum screening of over 500 cancer cell lines has revealed that this compound exhibits limited antiproliferative activity in cell lines derived from solid tumors.[1][2][3][4][5] In stark contrast, significant efficacy has been consistently observed across a diverse range of hematological cancer cell lines.[1][2][3][4][5] This heightened sensitivity in blood cancers is correlated with higher expression levels of PIM kinases in these malignancies compared to solid tumors.[1][2]

The primary cancer types in which this compound has shown the most promise include:

-

Multiple Myeloma (MM): this compound is active in PIM2-dependent multiple myeloma cell lines, where it effectively inhibits proliferation.[1][2][3][6] In preclinical studies, it has been shown to induce MM cell death through the inhibition of mTORC1 activity.[6]

-

Acute Myeloid Leukemia (AML): Significant activity has been demonstrated in AML cell lines.[1][2][3] In vivo studies using the KG-1 AML xenograft model have shown that this compound inhibits tumor growth, and this efficacy is linked to the modulation of pharmacodynamic markers.[1][2][3] Furthermore, this compound has been shown to synergize with the standard AML therapeutic, cytarabine, in this model.[1][3]

-

Acute Lymphoblastic Leukemia (ALL): Cell lines derived from ALL have shown significant sensitivity to this compound.[1][2][3]

-

Chronic Lymphocytic Leukemia (CLL): In vitro and in vivo studies have demonstrated the high efficacy of this compound in inducing apoptosis in primary CLL cells, irrespective of prognostic factors.[7] In vivo xenograft studies using primary CLL cells have shown a significant reduction in white blood cell counts and spleen size.[7][8]

-

Non-Hodgkin Lymphoma (NHL): this compound has demonstrated antiproliferative activity in cell lines derived from B-cell non-Hodgkin lymphoma.[1][2]

Quantitative Efficacy Data

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Potency and Efficacy of this compound

| Parameter | Cell Line/Target | Value | Reference |

| Biochemical IC50 | PIM2 Kinase | <0.003 µmol/L | [1][2] |

| GI50 (Proliferation) | KG-1 (AML) | 0.08 ± 0.07 µmol/L | [1] |

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Cancer Type | Xenograft Model | Key Findings | Reference |

| Acute Myeloid Leukemia (AML) | KG-1 | Dose-dependent inhibition of tumor growth and modulation of pharmacodynamic markers (pS6RP and pBAD).[1] | [1] |

| Multiple Myeloma (MM) | KMS-11.luc | Antitumor activity demonstrated.[1] | [1] |

| Chronic Lymphocytic Leukemia (CLL) | 5 different primary CLL xenografts | Strong reduction in WBC counts, spleen size, and spleen infiltration by human CLL cells.[7] | [7] |

Signaling Pathways and Mechanism of Action

This compound exerts its anticancer effects by inhibiting the constitutively active PIM serine/threonine kinases, which play a crucial role in regulating cell cycle, proliferation, and survival.[9][10] The inhibition of PIM kinases by this compound leads to the downstream modulation of several key signaling pathways.

Key Downstream Effects of PIM Kinase Inhibition by this compound:

-

Inhibition of mTORC1 Signaling: this compound inhibits the phosphorylation of proteins downstream of the mTORC1 complex, such as S6 kinase (S6K) and S6 ribosomal protein (S6RP).[1][2] This disruption of the mTORC1 pathway contributes to the antiproliferative effects of the compound.

-

Induction of Apoptosis: PIM kinases phosphorylate and inactivate the pro-apoptotic protein BAD. By inhibiting PIM kinases, this compound prevents the phosphorylation of BAD at Ser-112, thereby promoting apoptosis.[1][2][7]

-

Modulation of the CXCR4/CXCL12 Axis in CLL: In Chronic Lymphocytic Leukemia, PIM1 is involved in regulating the surface expression of the CXCR4 receptor. This compound has been shown to dephosphorylate the CXCR4 receptor on Ser339, reduce total CXCR4 protein levels, and block its externalization.[7][8] This, in turn, inhibits CLL cell migration towards a CXCL12 gradient and homing to the bone marrow, thus disrupting the protective microenvironment.[7][8]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are summaries of key experimental protocols used in the evaluation of this compound.

In Vitro Cell Proliferation Assay (CellTiter-Glo®)

-

Objective: To determine the half-maximal growth inhibitory concentration (GI50) of this compound in cancer cell lines.

-

Methodology:

-

Cancer cell lines (e.g., KG-1 AML cells) are seeded in multi-well plates.

-

Cells are treated with a range of concentrations of this compound.

-

After a defined incubation period, the CellTiter-Glo® Luminescent Cell Viability Assay is used to measure the number of viable cells by quantifying ATP.

-

Luminescence is measured using a plate reader.

-

GI50 values are calculated from the dose-response curves.

-

Western Blotting for Phosphoprotein Analysis

-

Objective: To assess the effect of this compound on the phosphorylation of downstream signaling proteins.

-

Methodology:

-

Cancer cells are treated with various concentrations of this compound for a specified time.

-

Cells are lysed, and protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

-

Membranes are probed with primary antibodies specific for phosphorylated and total proteins of interest (e.g., p-BAD Ser-112, BAD, p-S6K Thr-389, S6K, p-S6RP Ser-235/6, S6RP).

-

Horseradish peroxidase-conjugated secondary antibodies are used for detection via chemiluminescence.

-

In Vivo Xenograft Tumor Models

-

Objective: To evaluate the antitumor efficacy of this compound in a living organism.

-

Methodology:

-

Animal Model: Female SCID/bg mice (10–12 weeks old) are typically used.[1][2]

-